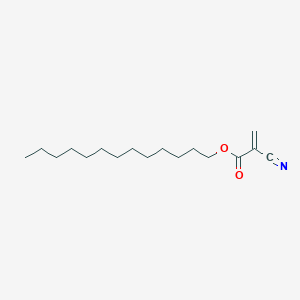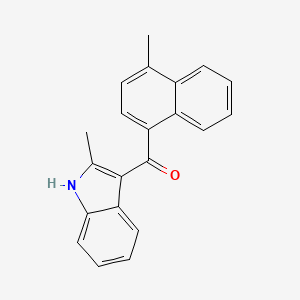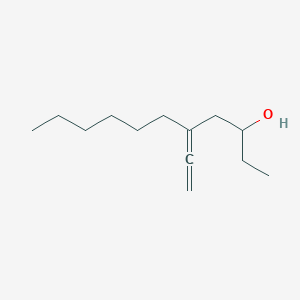![molecular formula C11H12ClN3O3S2 B14229774 Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- CAS No. 828920-81-6](/img/structure/B14229774.png)
Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a thiazole ring, which is further substituted with a chloro group and a hydroxyethylamino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as chloroacetamide derivatives, under specific reaction conditions.
Substitution Reactions: The chloro group is introduced into the thiazole ring through substitution reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxyethylamino Group: The hydroxyethylamino group is introduced through nucleophilic substitution reactions, where an appropriate hydroxyethylamine derivative reacts with the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxyethylamine derivatives, thionyl chloride, phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as carbonic anhydrase IX, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, 4-chloro-: This compound has a similar structure but lacks the hydroxyethylamino group.
Benzenesulfonamide, p-chloro-: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is unique due to the presence of the hydroxyethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
828920-81-6 |
|---|---|
Molekularformel |
C11H12ClN3O3S2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
N-[4-chloro-5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H12ClN3O3S2/c12-9-10(13-6-7-16)19-11(14-9)15-20(17,18)8-4-2-1-3-5-8/h1-5,13,16H,6-7H2,(H,14,15) |
InChI-Schlüssel |
SKTWNZFKJPWYKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)NCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)

![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)


![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)

![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)

![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)



